molecular formula C10H7F3N2O2 B14090336 Methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate

Methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate

Cat. No.: B14090336
M. Wt: 244.17 g/mol
InChI Key: PPXCVYWRLYXGCM-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The trifluoromethyl group attached to the indazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate radical or nucleophilic substitution.

    Esterification: The carboxylate group is esterified using methanol in the presence of acid catalysts to form the methyl ester.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted indazoles with various functional groups

Scientific Research Applications

Methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(difluoromethyl)-1H-indazole-6-carboxylate
  • Methyl 7-(chloromethyl)-1H-indazole-6-carboxylate
  • Methyl 7-(bromomethyl)-1H-indazole-6-carboxylate

Uniqueness

Methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-5-4-14-15-8(5)7(6)10(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

PPXCVYWRLYXGCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C=NN2)C(F)(F)F

Origin of Product

United States

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